![molecular formula C7H4ClN3O B2512651 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1650574-62-1](/img/structure/B2512651.png)

7-chloropyrido[4,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

Synthesis Analysis

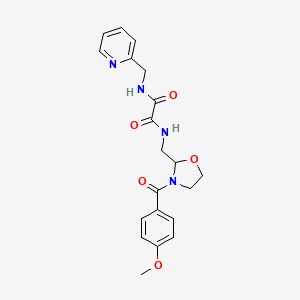

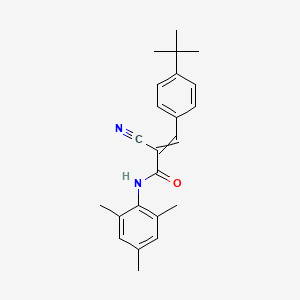

The synthesis of pyrido[2,3-d]pyrimidines, which are structurally similar to the requested compound, often involves the condensation of pyrimidine-5-carbaldehydes followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride led to the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .Wissenschaftliche Forschungsanwendungen

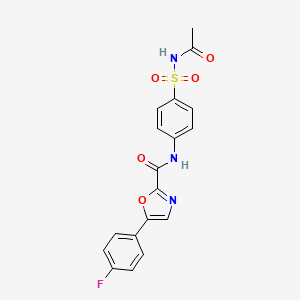

Synthesis and Medicinal Chemistry

The pyranopyrimidine core, including compounds like 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one, plays a crucial role in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. These compounds are intensively investigated for their diverse applicability, emphasizing the development of substituted pyranopyrimidines and pyrimidinones through various synthetic pathways employing hybrid catalysts. This includes the use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and solvent-free conditions. The review highlights the significance of hybrid catalysts in the synthesis of these scaffolds, which may inspire further research in catalytic applications for drug development (Parmar, Vala, & Patel, 2023).

Biological Evaluation and Applications

The synthesis and biological evaluation of pyrido[4,3-d]pyrimidines have been extensively studied, indicating their significant role in drug discovery. Different synthetic approaches leading to the development of pyrido[4,3-d]pyrimidines highlight their potential in creating new strategies for future researchers. This underlines the importance of such compounds in medicinal chemistry, suggesting a promising avenue for the development of novel therapeutics based on pyrimidine scaffolds (Yadav & Shah, 2022).

Comprehensive Insights into Pyrimidine Derivatives

Pyrimidines and their derivatives, including this compound, are recognized for their anticancer, anti-HIV, antifungal, and antibacterial activities. A comprehensive review on clinically approved pyrimidine-containing drugs and recent studies on the broad-spectrum activities of pyrimidine analogs provides insights into their potential as a scaffold for drug discovery. This emphasizes the significance of pyrimidine analogs in the development of new drugs due to their versatile biological activities (JeelanBasha & Goudgaon, 2021).

Wirkmechanismus

Target of Action

The primary targets of 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one are various tyrosine kinases . These enzymes catalyze phosphate transfer from ATP to tyrosine residues in proteins and represent important targets for antitumor drugs .

Mode of Action

This compound interacts with its targets, the tyrosine kinases, by selectively inhibiting their activity . This inhibition results in a decrease in the phosphorylation of tyrosine residues in proteins, thereby affecting the signaling pathways that these proteins are involved in .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation and transcription . The downstream effects of this inhibition can lead to the suppression of tumor growth and proliferation .

Pharmacokinetics

It is soluble in organic solvents , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinase activity, leading to a decrease in the phosphorylation of tyrosine residues in proteins . This can result in the suppression of tumor growth and proliferation .

Eigenschaften

IUPAC Name |

7-chloro-3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVECITGQRKHHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1650574-62-1 | |

| Record name | 7-chloro-3H,4H-pyrido[4,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2512583.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)